2-Methoxy-6-chloronicotinoyl chloride

Description

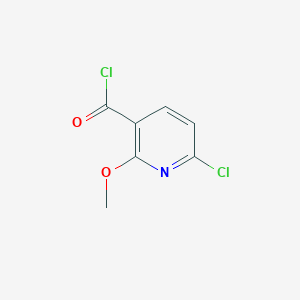

2-Methoxy-6-chloronicotinoyl chloride (CAS: Not explicitly provided in evidence) is a nicotinoyl chloride derivative featuring a pyridine ring substituted with a methoxy group at position 2, a chlorine atom at position 6, and a reactive acyl chloride group at position 3. This compound is commercially available through AK Scientific, with purities ranging from 95% to 98%, and is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis . Its structure confers high electrophilicity at the carbonyl carbon, making it a potent acylating agent for synthesizing amides, esters, and other derivatives under mild conditions. The electron-withdrawing chlorine and methoxy substituents further modulate the pyridine ring’s electronic properties, influencing regioselectivity in subsequent reactions.

Properties

CAS No. |

65515-30-2 |

|---|---|

Molecular Formula |

C7H5Cl2NO2 |

Molecular Weight |

206.02 g/mol |

IUPAC Name |

6-chloro-2-methoxypyridine-3-carbonyl chloride |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7-4(6(9)11)2-3-5(8)10-7/h2-3H,1H3 |

InChI Key |

SFRDYCZBDKPYKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-Methoxy-6-chloronicotinoyl chloride with its structural analog, Ethyl 2-chloro-6-methoxynicotinate (CAS: 1233520-12-1), highlighting key differences in reactivity, stability, and applications.

Data Table: Comparative Analysis

Key Findings

Reactivity: The acyl chloride group in this compound enables rapid reactions with nucleophiles (e.g., amines, alcohols) at room temperature, making it ideal for time-sensitive syntheses. In contrast, the ester group in Ethyl 2-chloro-6-methoxynicotinate necessitates harsher conditions (e.g., acid/base catalysis) for nucleophilic acyl substitution .

Stability and Handling: this compound requires anhydrous storage to prevent hydrolysis to 2-Methoxy-6-chloronicotinic acid. Ethyl 2-chloro-6-methoxynicotinate, however, exhibits greater stability, enabling easier handling in non-specialized environments .

Synthetic Utility :

- The acyl chloride’s high reactivity suits it for synthesizing active pharmaceutical ingredients (APIs), such as kinase inhibitors or antimicrobial agents. The ethyl ester derivative is more commonly employed in agrochemicals (e.g., herbicides) due to its lipophilicity and slower degradation .

Electronic Effects: Both compounds share a substituted pyridine core, but the methoxy group at position 2 acts as an electron donor, while the chlorine at position 6 serves as an electron-withdrawing group. These effects polarize the ring, directing electrophilic attacks to specific positions in downstream reactions.

Preparation Methods

Chlorination of 2-Methoxy-6-chloronicotinic Acid

The most direct route involves converting 2-methoxy-6-chloronicotinic acid to its corresponding acyl chloride. This method parallels the synthesis of 2-chloronicotinoyl chloride, where oxalyl chloride [(COCl)₂] and catalytic dimethylformamide (DMF) facilitate the transformation.

Procedure :

-

Dissolve 2-methoxy-6-chloronicotinic acid (1 mmol) in dry dichloromethane (5 mL).

-

Add oxalyl chloride (2 mmol) and DMF (0.2 mL) dropwise under nitrogen.

-

Stir at 25°C for 5 hours.

-

Remove solvent under reduced pressure to isolate the crude product.

Key Considerations :

Alternative Chlorinating Agents

Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are viable alternatives, though they may require elevated temperatures (40–60°C) and longer reaction times (8–12 hours). These methods are less favored due to harsher conditions and potential side reactions.

Catalytic Methods Using Lewis Acids

Friedel-Crafts Acylation and Chlorination

A patent (CN101671298B) describes the use of Lewis acids (e.g., AlCl₃, FeCl₃) to synthesize chloronicotinoyl chlorides. Adapting this for the methoxy derivative involves:

Procedure :

-

React 2-methoxynicotinic acid with chlorine gas in the presence of AlCl₃ (1.2 eq) at 0–5°C.

-

Quench the reaction with ice-water to precipitate the intermediate.

-

Treat the isolated acid with oxalyl chloride/DMF to form the acyl chloride.

Challenges :

-

Regioselectivity: Ensuring chlorination occurs exclusively at position 6 requires careful control of stoichiometry and temperature.

-

Catalyst Loading: Excess AlCl₃ may lead to over-chlorination or ring degradation.

Methoxylation of Chlorinated Precursors

Nucleophilic Aromatic Substitution

Introducing the methoxy group post-chlorination is feasible via nucleophilic substitution. For example:

Procedure :

-

Start with 2,6-dichloronicotinoyl chloride.

-

React with sodium methoxide (NaOCH₃) in anhydrous tetrahydrofuran (THF) at 60°C for 6 hours.

Optimization :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

-

Temperature : Higher temperatures (80–100°C) improve substitution efficiency but risk acyl chloride hydrolysis.

Comparative Analysis of Methods

*Extrapolated from analogous reactions.

Industrial Applicability :

-

The oxalyl chloride method is preferred for scalability and minimal byproducts.

-

Catalytic routes face challenges in catalyst recovery and waste management.

Emerging Trends and Research Gaps

Recent studies focus on enzymatic acylations and flow chemistry to improve selectivity and reduce waste. However, data specific to this compound remain sparse, highlighting the need for:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methoxy-6-chloronicotinoyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of methoxy and chloro groups on a nicotinoyl chloride backbone. A typical pathway involves reacting 6-chloronicotinic acid derivatives with methoxylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride .

- Optimization : Yield improvements require strict control of stoichiometry (e.g., 1.2–1.5 equivalents of SOCl₂) and reaction temperature (60–80°C). Excess SOCl₂ can lead to over-chlorination, while lower temperatures result in incomplete conversion .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : H and C NMR should confirm the methoxy group (δ ~3.9–4.1 ppm) and acyl chloride (δ ~170–175 ppm for carbonyl). Absence of residual solvent peaks (e.g., DCM or THF) indicates purity .

- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 192.02 (calculated for C₇H₅Cl₂NO₂) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Protective Measures :

- Use NIOSH-approved respirators (e.g., P95 for particulates) and chemical-resistant gloves (nitrile or neoprene) to prevent inhalation or skin contact .

- Conduct reactions in a fume hood to mitigate exposure to HCl gas released during synthesis .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, OMe) on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The chloro group at position 6 enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions (e.g., amidation, esterification). The methoxy group at position 2 stabilizes intermediates via resonance but may sterically hinder bulkier nucleophiles .

- Case Study : In Suzuki-Miyaura couplings, Pd-catalyzed reactions require careful ligand selection (e.g., XPhos) to overcome steric effects from the methoxy group .

Q. What strategies can resolve contradictory spectral data (e.g., unexpected peaks in C NMR) for derivatives of this compound?

- Troubleshooting :

- Impurity Identification : Use 2D NMR (HSQC, HMBC) to distinguish between regioisomers or byproducts. For example, residual 6-chloronicotinic acid may appear as a carboxylate peak (δ ~170 ppm) if hydrolysis occurs .

- Dynamic Effects : Variable-temperature NMR can clarify conformational changes caused by the methoxy group’s rotational barrier .

Q. How can computational chemistry predict the regioselectivity of this compound in multi-step syntheses?

- DFT Modeling : Density functional theory (B3LYP/6-31G*) calculations predict charge distribution and frontier molecular orbitals. The LUMO of the acyl chloride is localized on the carbonyl carbon, directing nucleophilic attacks .

- Case Application : Simulations of Friedel-Crafts acylations show higher activation energy for meta-substitution due to steric clashes with the methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.